1-Indanamine, N-(2-morpholinopropionyl)-
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Overview
Description
1-Indanamine, N-(2-morpholinopropionyl)- is a synthetic compound with a complex molecular structure It contains a morpholine ring attached to a propionyl group, which is further connected to an indanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Indanamine, N-(2-morpholinopropionyl)- typically involves multiple steps. One common method includes the reaction of 1-indanamine with 2-morpholinopropionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
1-Indanamine, N-(2-morpholinopropionyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
1-Indanamine, N-(2-morpholinopropionyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Indanamine, N-(2-morpholinopropionyl)- involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The compound may also influence various signaling pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Methylenedioxy-2-aminoindane (MDAI)
- 5-Iodo-2-aminoindane (5-IAI)
- 2-Aminoindane (2-AI)
- 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI)
- 5-Methoxy-6-methyl-2-aminoindane (MMAI)
Uniqueness
1-Indanamine, N-(2-morpholinopropionyl)- is unique due to its specific structural features, such as the presence of the morpholine ring and the propionyl group. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
6520-57-6 |
---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C16H22N2O2/c19-16(7-8-18-9-11-20-12-10-18)17-15-6-5-13-3-1-2-4-14(13)15/h1-4,15H,5-12H2,(H,17,19) |
InChI Key |
WQGMHNCPXFNNDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CCN3CCOCC3 |
Origin of Product |
United States |
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